molecular formula C36H36FeN4O4 B10769151 Dimethyl propionate ester heme

Dimethyl propionate ester heme

Cat. No.: B10769151
M. Wt: 644.5 g/mol
InChI Key: BKKVXUGDBLTOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Propionate Ester Heme is a derivative of the heme group, which is an essential component of hemoproteins such as cytochromes. This compound is characterized by the substitution of the native heme moiety with protoporphyrin IX dimethyl ester. It plays a crucial role in electron transport and various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Propionate Ester Heme can be synthesized by esterifying the heme propionate of cytochrome b5. The process involves the substitution of the native heme moiety with protoporphyrin IX dimethyl ester. This substitution is typically achieved through a series of chemical reactions that include esterification and purification steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as solution NMR spectroscopy for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Propionate Ester Heme undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products. For example, guanidinium chloride is often used in the analysis of the compound’s stability .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce different oxidation states of the heme group, while substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Dimethyl Propionate Ester Heme has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of electron transport and redox reactions.

    Biology: The compound is essential for understanding the structure and function of hemoproteins.

    Medicine: Research on this compound contributes to the development of therapeutic agents targeting hemoproteins.

    Industry: It is used in the production of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of Dimethyl Propionate Ester Heme involves its role as an electron carrier in various biochemical processes. The compound interacts with molecular targets such as cytochrome b5, facilitating electron transfer and redox reactions. The pathways involved include the binding and release of electrons, which are crucial for the compound’s function in electron transport .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl Propionate Ester Heme include:

Uniqueness

This compound is unique due to its specific substitution of the native heme moiety with protoporphyrin IX dimethyl ester. This modification alters its stability, electron transfer rates, and reduction potential, making it distinct from other heme derivatives .

Properties

Molecular Formula

C36H36FeN4O4

Molecular Weight

644.5 g/mol

IUPAC Name

iron(4+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate

InChI

InChI=1S/C36H36N4O4.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-4;+4

InChI Key

BKKVXUGDBLTOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Fe+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.